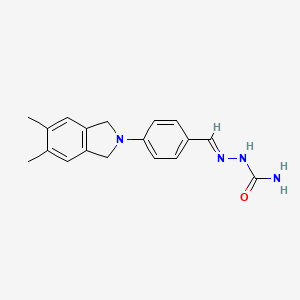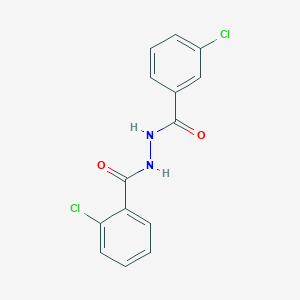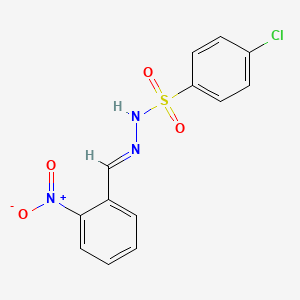
4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzaldehyde semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a broader category of semicarbazones, known for their structural diversity and potential applications in various fields, including material science and catalysis. Semicarbazones and their derivatives exhibit a wide range of chemical and physical properties, making them subjects of extensive research.
Synthesis Analysis
Semicarbazones can be synthesized through the reaction of semicarbazide with aldehydes or ketones. Specific derivatives, such as those involving 4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzaldehyde, require precise conditions for their synthesis, involving controlled temperatures and the use of specific catalysts or solvents to achieve the desired product (Basuli, Peng, & Bhattacharya, 2001).
Molecular Structure Analysis
The molecular structure of semicarbazone derivatives has been extensively studied using techniques such as X-ray crystallography. These studies reveal the coordination modes of the semicarbazone ligands, showing how substituents affect the molecular geometry and stability of the complexes formed (López-Torres & Mendiola, 2013).
Chemical Reactions and Properties
Semicarbazone derivatives undergo various chemical reactions, including coordination with metals to form complexes with diverse structures and properties. These reactions are influenced by the substituents on the semicarbazone and the conditions under which the reactions are conducted (Argibay-Otero et al., 2020).
Physical Properties Analysis
The physical properties of semicarbazone derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. Studies have shown that these properties can vary significantly depending on the molecular structure and substituents of the semicarbazone (Manivannan & Dhanuskodi, 2003).
Chemical Properties Analysis
The chemical properties of semicarbazone derivatives, including reactivity, stability, and catalytic activity, are influenced by their molecular structure. Research into these properties has led to the development of semicarbazone-based catalysts for various chemical reactions (Dutta, Datta, Seth, & Bhattacharya, 2012).
Applications De Recherche Scientifique
Ring-Chain Tautomerism
Semicarbazones, including derivatives of benzaldehyde, exhibit interesting chemical behavior such as ring-chain tautomerism. Studies have shown that dimethylsemicarbazones of benzaldehyde and its derivatives exist in different tautomeric forms depending on the solvent, indicating the flexibility and reactivity of these compounds (Uda & Kubota, 1978).
Nonlinear Optical Properties
Semicarbazones derived from p-dimethylamino benzaldehyde have been identified as promising materials for nonlinear optical applications. The synthesis and characterization of these compounds have shown that they possess notable second harmonic generation (SHG) efficiency, comparable to well-known NLO materials like urea (Manivannan & Dhanuskodi, 2003).
Mesomorphism and Material Stability
Research on semicarbazones and amino oxadiazoles derived from them has highlighted their potential in creating mesomorphic materials. However, challenges such as decomposition have been noted, indicating the importance of structural stability in these compounds for practical applications (Chudgar, Shah, & Vora, 1989).
Coordination Chemistry and Redox Properties
Semicarbazones can act as ligands in coordination chemistry, forming complexes with metals such as ruthenium. The coordination mode of these ligands can be influenced by chemical modifications, affecting the structure and redox properties of the resulting complexes. Such studies contribute to the understanding of semicarbazones in catalysis and material science (Basuli, Peng, & Bhattacharya, 2001).
Anticonvulsant Properties
The pharmacological exploration of semicarbazone derivatives has revealed potential anticonvulsant activities. Metabolite analysis of specific semicarbazones in animal models has provided insights into their mechanism of action and metabolic pathways, underscoring the importance of intact molecular structures for therapeutic efficacy (Dimmock, Semple, John, Beazely, & Abrams, 1999).
Orientations Futures
Propriétés
IUPAC Name |
[(E)-[4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-12-7-15-10-22(11-16(15)8-13(12)2)17-5-3-14(4-6-17)9-20-21-18(19)23/h3-9H,10-11H2,1-2H3,(H3,19,21,23)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJDBEJKGAAWMG-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(C2)C3=CC=C(C=C3)C=NNC(=O)N)C=C1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CN(C2)C3=CC=C(C=C3)/C=N/NC(=O)N)C=C1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5506577.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)
![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5506597.png)
![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)
![2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5506604.png)
![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5506607.png)
![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)
![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)
![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)

![2-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5506644.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5506650.png)
